2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at positions 4 and 5 with 4-chlorophenyl and 4-methoxyphenyl groups, respectively. A sulfanylacetamide moiety is attached at position 3, with the acetamide nitrogen further substituted by a 2-methylphenyl group.
Properties
CAS No. |
476484-52-3 |
|---|---|
Molecular Formula |
C24H21ClN4O2S |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4O2S/c1-16-5-3-4-6-21(16)26-22(30)15-32-24-28-27-23(17-7-13-20(31-2)14-8-17)29(24)19-11-9-18(25)10-12-19/h3-14H,15H2,1-2H3,(H,26,30) |
InChI Key |
YHCASBPPRSOGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the addition of the sulfanyl and acetamide groups under controlled reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfanylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and substituted phenyl derivatives.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The sulfanyl group plays a role in redox reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in substituents on the triazole ring and the acetamide nitrogen. Key examples include:
Key Observations :
- Electron-Donating Groups (e.g., methoxy, dimethylamino): Enhance solubility and target interactions but may reduce metabolic stability .
- Halogen Substituents (e.g., chloro, fluoro) : Increase lipophilicity and membrane permeability, critical for CNS-targeting agents .
- Heterocyclic Moieties (e.g., thiophene, furan) : Improve binding to aromatic enzyme pockets via π-π stacking .
Key Findings :
- Anti-Inflammatory Potential: Structural analogs with sulfanylacetamide moieties exhibit COX-2 inhibition comparable to diclofenac, suggesting similar promise for the target compound .
- Antimicrobial Efficacy : Chlorophenyl groups correlate with broad-spectrum activity, while methoxyphenyl derivatives show selectivity for Gram-positive bacteria .
- Cytotoxicity: Dimethylamino-substituted analogs demonstrate moderate anticancer activity, likely due to enhanced DNA intercalation .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Information
- Molecular Formula : C24H21ClN4O2S
- Molecular Weight : 465.11464 g/mol
- SMILES : CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
- InChIKey : YHCASBPPRSOGFA-UHFFFAOYSA-N
2D Structure
2D Structure
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of triazole derivatives, including those similar to our compound. For instance, a study evaluated various triazole compounds against multiple cancer cell lines and reported their antiproliferative activity. However, it was noted that many derivatives, including some structurally related to our compound, exhibited no significant cytotoxic effects against the tested cell lines .
Triazole compounds are known for their diverse mechanisms of action, which may include:
- Inhibition of Enzymatic Activity : Some triazoles act as inhibitors of enzymes involved in cancer progression or inflammation, such as cyclooxygenase (COX) enzymes .
- Antioxidant Activity : Certain derivatives have shown moderate antioxidant properties, which can be beneficial in reducing oxidative stress associated with cancer .
Pharmacological Significance
The pharmacological significance of triazole compounds lies in their ability to interact with various biological targets. The triazole scaffold has been associated with:
- Antimicrobial Activity : Some studies have indicated that triazoles possess antimicrobial properties, making them candidates for further investigation in infectious diseases .
- Anti-inflammatory Effects : Triazole derivatives have been explored for their potential anti-inflammatory effects, which could contribute to their overall therapeutic profile .
Case Studies and Research Findings
- Antiproliferative Activity Study
- Antioxidant Activity Assessment
- Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
